ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1376938-36-1
VCID: VC5422797
InChI: InChI=1S/C17H22BNO4/c1-6-21-15(20)14-9-11-7-8-12(10-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC
Molecular Formula: C17H22BNO4
Molecular Weight: 315.18

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

CAS No.: 1376938-36-1

Cat. No.: VC5422797

Molecular Formula: C17H22BNO4

Molecular Weight: 315.18

* For research use only. Not for human or veterinary use.

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate - 1376938-36-1

Specification

CAS No. 1376938-36-1
Molecular Formula C17H22BNO4
Molecular Weight 315.18
IUPAC Name ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Standard InChI InChI=1S/C17H22BNO4/c1-6-21-15(20)14-9-11-7-8-12(10-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3
Standard InChI Key HIHHABIPIFTGQM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of an indole core substituted with two functional groups:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the 6-position.

  • An ethyl carboxylate group at the 2-position.

The IUPAC name, ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate, reflects this substitution pattern . The SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC illustrates the connectivity .

Key Properties

PropertyValueSource
CAS Number1376938-36-1
Molecular FormulaC17H22BNO4\text{C}_{17}\text{H}_{22}\text{BNO}_4
Molecular Weight315.18 g/mol
Purity (Commercial)≥97%
SolubilityNot fully characterized

The boronic ester group enhances stability and solubility in organic solvents, facilitating its use in Suzuki-Miyaura cross-couplings .

Synthesis and Manufacturing

Catalytic Borylation Strategies

The compound is typically synthesized via transition metal-catalyzed borylation of indole precursors. A common route involves:

  • Starting Material: Ethyl 6-nitro-1H-indole-2-carboxylate (CAS: 16792-45-3) .

  • Nitro Reduction: Catalytic hydrogenation or chemical reduction to generate ethyl 6-amino-1H-indole-2-carboxylate.

  • Borylation: Reaction with pinacolborane (HBpin) using iridium or palladium catalysts .

For example, Ir-catalyzed borylation of 3-methylindole with HBpin at 60°C yields analogous boronic esters in ~58% efficiency . Similar methodologies likely apply to this compound.

Alternative Approaches

  • Direct Functionalization: Lithiation of ethyl indole-2-carboxylate followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Cross-Coupling: Palladium-mediated coupling of halogenated indoles with boronate reagents.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of drug discovery. For instance:
Ar-X+Indole-BpinPd catalystAr-Indole+Byproducts\text{Ar-X} + \text{Indole-Bpin} \xrightarrow{\text{Pd catalyst}} \text{Ar-Indole} + \text{Byproducts}
This reaction constructs biaryl structures prevalent in pharmaceuticals .

Medicinal Chemistry Intermediates

While direct biological data for this compound is limited, structurally related indole boronic esters show:

  • Antiviral Activity: C7-arylated indole derivatives inhibit HIV-1 with EC50_{50} values as low as 6 nM .

  • Anticancer Potential: Tricyclic indole carboxylates inhibit Mcl-1, a protein implicated in cancer cell survival .

Comparative Analysis with Analogues

CompoundBoronic Ester PositionKey Applications
Ethyl 5-(pinacolboronyl)-1H-indole-2-carboxylate5Suzuki couplings
Ethyl 7-(pinacolboronyl)-1H-indole-2-carboxylate7Antiviral research
Ethyl 6-(pinacolboronyl)-1H-indole-2-carboxylate6Versatile building block

The 6-substituted derivative offers a balance between steric accessibility and electronic effects, favoring diverse coupling reactions.

Future Directions

  • Biological Screening: Evaluate efficacy against viral targets (e.g., HIV, EV71) and apoptotic proteins.

  • Materials Science: Explore use in organic electronics or metal-organic frameworks (MOFs).

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